molecular formula C9H16ClF2N B13446753 1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride

1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride

Cat. No.: B13446753
M. Wt: 211.68 g/mol
InChI Key: MWCZAWXQZTXCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride typically involves the introduction of fluorine atoms into the spiro structure. One common method is the reaction of a spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver fluoride to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like purification through recrystallization and the use of advanced techniques like chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-difluorospiro[2.5]octan-6-amine hydrochloride
  • 1,1-difluoro-2-methylspiro[2.5]octan-6-amine hydrochloride

Uniqueness

1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride is unique due to the presence of both fluorine atoms and a spiro structure, which imparts distinct chemical and physical properties. The methyl group attached to the nitrogen atom further differentiates it from other similar compounds, potentially leading to unique biological activities and applications .

Properties

Molecular Formula

C9H16ClF2N

Molecular Weight

211.68 g/mol

IUPAC Name

2,2-difluoro-N-methylspiro[2.5]octan-6-amine;hydrochloride

InChI

InChI=1S/C9H15F2N.ClH/c1-12-7-2-4-8(5-3-7)6-9(8,10)11;/h7,12H,2-6H2,1H3;1H

InChI Key

MWCZAWXQZTXCEW-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CC1)CC2(F)F.Cl

Origin of Product

United States

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